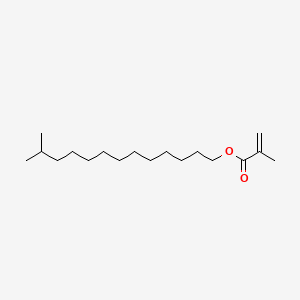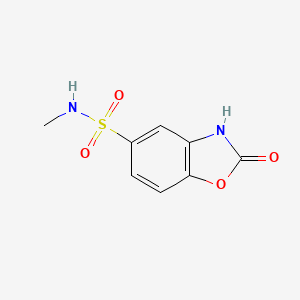
Zinc galactarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc galactarate can be synthesized through the reaction of zinc salts (such as zinc chloride or zinc acetate) with galactaric acid in an aqueous solution. The reaction typically involves dissolving the zinc salt in water and then adding galactaric acid under controlled pH conditions to precipitate the this compound complex. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Zinc galactarate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of zinc ions to metallic zinc.
Substitution: this compound can participate in substitution reactions where the galactarate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligands such as ethylenediamine or other carboxylic acids can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and various organic by-products.
Reduction: Metallic zinc and reduced organic compounds.
Substitution: New zinc-ligand complexes with different properties.
Aplicaciones Científicas De Investigación
Zinc galactarate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as nanocomposites and coatings.
Mecanismo De Acción
The mechanism of action of zinc galactarate involves its interaction with biological molecules and cellular pathways. Zinc ions play a crucial role in various enzymatic reactions and cellular processes. The galactarate ligand can enhance the stability and solubility of zinc ions, facilitating their uptake and utilization in biological systems. This compound may target specific enzymes and proteins, modulating their activity and influencing cellular functions.
Similar Compounds:
Zinc gluconate: A zinc salt of gluconic acid, commonly used as a dietary supplement.
Zinc acetate: Used in various industrial and pharmaceutical applications.
Zinc oxide: Widely used in cosmetics, coatings, and as a semiconductor material.
Comparison: this compound is unique due to its specific ligand (galactaric acid), which imparts distinct properties compared to other zinc compounds. For example, zinc gluconate is primarily used for its nutritional benefits, while this compound may offer additional applications in catalysis and biomedicine. Zinc oxide is known for its semiconductor properties, whereas this compound’s potential lies in its coordination chemistry and biological interactions.
Propiedades
| 84878-14-8 | |
Fórmula molecular |
C6H8O8Zn |
Peso molecular |
273.5 g/mol |
Nombre IUPAC |
zinc;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.Zn/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2+,3+,4-; |
Clave InChI |
UDUXSCSSSYZNKO-UEXKISHTSA-L |
SMILES isomérico |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Zn+2] |
SMILES canónico |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)


iridium(III)](/img/structure/B13781928.png)

![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)
